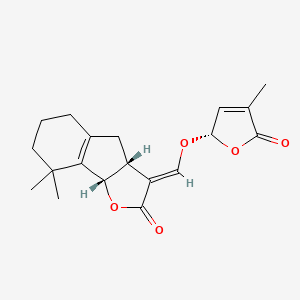
2'-epi-5-Deoxystrigol
Vue d'ensemble
Description
2’-epi-5-Deoxystrigol is a member of the strigolactone family, a group of carotenoid-derived terpenoid lactones. Strigolactones are plant hormones that play crucial roles in regulating plant growth and development, particularly in the rhizosphere. They are involved in the establishment of symbiotic relationships between plants and arbuscular mycorrhizal fungi, as well as in the germination of parasitic plants such as Striga and Orobanche .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-epi-5-Deoxystrigol typically involves the carotenoid biosynthetic pathway. The process begins with the cleavage of carotenoids by carotenoid cleavage dioxygenases to produce carlactone, which is then converted to 2’-epi-5-Deoxystrigol through a series of oxidation and cyclization reactions .
Industrial Production Methods: Industrial production of 2’-epi-5-Deoxystrigol is challenging due to its complex structure and low natural abundance. Current methods focus on optimizing the extraction from plant tissues and root exudates using organic solvents such as ethyl acetate and acetone, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-epi-5-Deoxystrigol undergoes various chemical reactions, including:
Oxidation: Conversion to other strigolactones or their derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups to modify its activity
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes.
Reduction: Uses reducing agents like sodium borohydride.
Substitution: Employs reagents such as halogens or alkylating agents.
Major Products:
Orobanchol: A hydroxylated derivative.
5-Deoxystrigol: A closely related strigolactone.
Applications De Recherche Scientifique
2’-epi-5-Deoxystrigol has several scientific research applications:
Chemistry: Used as a model compound to study strigolactone biosynthesis and signaling pathways.
Biology: Investigates its role in plant-microbe interactions and plant hormone regulation.
Medicine: Explores potential therapeutic applications due to its bioactive properties.
Industry: Utilized in agriculture to manage parasitic weeds and enhance crop productivity
Mécanisme D'action
2’-epi-5-Deoxystrigol exerts its effects by binding to specific receptors in plants, such as the D14 protein, which is part of the α/β-fold hydrolase superfamily. This binding triggers a signaling cascade that regulates various physiological processes, including shoot branching inhibition and root development. The compound also interacts with other plant hormones like auxins and cytokinins to modulate plant growth and stress responses .
Comparaison Avec Des Composés Similaires
Strigol: The first identified strigolactone.
Orobanchol: A hydroxylated derivative of 2’-epi-5-Deoxystrigol.
5-Deoxystrigol: A closely related strigolactone
Uniqueness: 2’-epi-5-Deoxystrigol is unique due to its specific stereochemistry, which influences its biological activity and receptor binding affinity. This distinct structure allows it to play specialized roles in plant signaling and development .
Propriétés
IUPAC Name |
(3E,3aR,8bS)-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUQXRFEBHUBA-MDVYPADHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8036250.png)
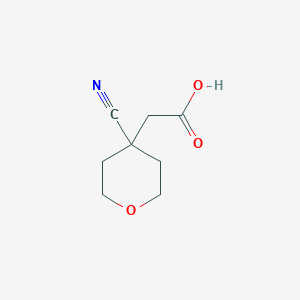

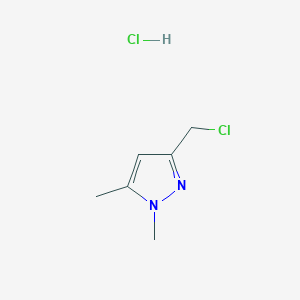

![2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B8036286.png)
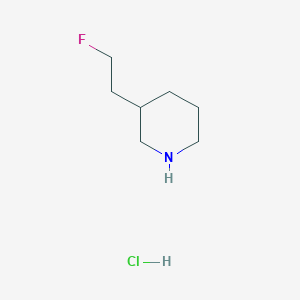
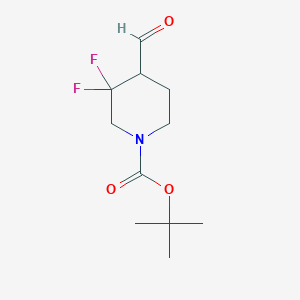

![5-[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8036312.png)
![3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene](/img/structure/B8036322.png)
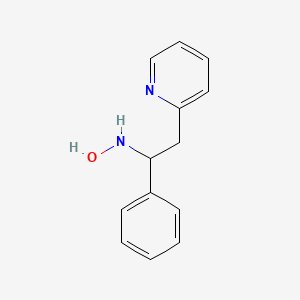
![Methyl 2-[3,5-dibromo-4-(4-methoxy-3-propan-2-ylphenoxy)phenyl]propanoate](/img/structure/B8036325.png)
